3-Piperidin-1-ylpyridine-2-carbonitrile
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
3-Piperidin-1-ylpyridine-2-carbonitrile is a dialkylarylamine and a tertiary amino compound . Its molecular formula is C11H13N3 .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
The molecular weight of 3-Piperidin-1-ylpyridine-2-carbonitrile is 187.24100, and it has a LogP value of 2.00858 .Scientific Research Applications
Pharmacology
3-Piperidin-1-ylpyridine-2-carbonitrile: plays a significant role in the development of new pharmacological agents. Its piperidine structure is a common motif in many pharmaceuticals, contributing to a wide range of biological activities . The compound’s ability to act as a building block for more complex structures makes it invaluable in drug synthesis, particularly in the creation of molecules with potential anticancer, antiviral, and anti-inflammatory properties .
Organic Synthesis
In organic chemistry, 3-Piperidin-1-ylpyridine-2-carbonitrile is utilized for the synthesis of various piperidine derivatives. These derivatives are crucial for the construction of synthetic medicinal compounds. The compound’s versatility allows for intra- and intermolecular reactions that lead to the formation of substituted piperidines, spiropiperidines, and piperidinones, which are essential in the pharmaceutical industry .
Drug Design
The piperidine ring system found in 3-Piperidin-1-ylpyridine-2-carbonitrile is a key element in drug design. It’s often used as a scaffold for developing new drugs due to its pharmacophoric features. This compound can be instrumental in creating novel therapeutic agents for a variety of diseases, including Alzheimer’s, cancer, and cardiovascular conditions .
Medicinal Chemistry
In medicinal chemistry, 3-Piperidin-1-ylpyridine-2-carbonitrile serves as a fundamental component for the design of BACE1 inhibitors, which are potential treatments for Alzheimer’s disease. The pyridine scaffold is particularly important for the bioisosteric replacement in the development of these inhibitors .
Chemical Biology
This compound’s applications extend to chemical biology, where it can be used to study biological processes and systems. Its incorporation into larger molecules can help in understanding the interaction between drugs and their targets, providing insights into the mechanism of action and aiding in the optimization of therapeutic agents .
Biochemistry
In biochemistry, 3-Piperidin-1-ylpyridine-2-carbonitrile is used to explore enzyme-catalyzed reactions and metabolic pathways. Its structural properties allow it to mimic certain substrates or inhibitors, helping to elucidate the biochemical pathways in which similar structures are involved .
Analytical Chemistry
Analytical chemists may employ 3-Piperidin-1-ylpyridine-2-carbonitrile as a standard or reagent in chromatographic methods and other analytical techniques. Its well-defined structure and properties make it suitable for use in method development and validation .
Environmental Science
Lastly, the study of 3-Piperidin-1-ylpyridine-2-carbonitrile in environmental science could involve its behavior in ecosystems, its biodegradability, and its potential as a marker for pollution. Understanding its environmental impact is crucial for assessing the safety of chemical processes that utilize this compound .
properties
IUPAC Name |
3-piperidin-1-ylpyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-9-10-11(5-4-6-13-10)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXFRKMLWJPBRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(N=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629820 | |
Record name | 3-(Piperidin-1-yl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
780802-33-7 | |
Record name | 3-(1-Piperidinyl)-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=780802-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Piperidin-1-yl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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